molecular formula C8H10F3N3 B11896919 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

Cat. No.: B11896919
M. Wt: 205.18 g/mol
InChI Key: LFXRSLNNJCNPHJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine (CAS: 1152439-78-5) is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 3 and an amine (-NH₂) at position 1. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical pharmacophore in medicinal chemistry .

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4,12H2

InChI Key

LFXRSLNNJCNPHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=C2C(F)(F)F)N)C1

Origin of Product

United States

Preparation Methods

Imidazo[1,5-a]pyridine Core Formation

The imidazo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation of α-halo ketones with 2-aminopyridine derivatives. A representative protocol involves:

  • Reactants : 2-Aminopyridine and 1,1,3-trichloroacetone in ethanol under reflux (10–12 hours).

  • Mechanism : Nucleophilic substitution followed by intramolecular cyclization.

  • Yield : 60–75% for intermediates like 2-(dichloromethyl)imidazo[1,2-a]pyrimidine.

For the tetrahydro variant, hydrogenation of the pyridine ring is critical:

  • Conditions : H₂ gas (30–50 psi) with PtO₂ or Pd/C in methanol/ethanol.

  • Outcome : Saturation of the pyridine ring to form 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine intermediates.

Trifluoromethylation at Position 3

Direct Trifluoromethylation

Introducing the -CF₃ group post-cyclization is achieved via:

  • Reagents : Trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfone in the presence of CuI.

  • Solvents : DMF or DMSO at 80–100°C.

  • Yield : 45–60%, with byproducts due to competing side reactions.

Halogenation-Trifluoromethyl Exchange

A two-step approach improves regioselectivity:

  • Bromination : N-bromosuccinimide (NBS) in CCl₄ at 0°C.

  • Cross-coupling : Pd-catalyzed Stille or Suzuki coupling with CF₃ sources (e.g., CF₃SnBu₃).

  • Catalyst : Pd(PPh₃)₄ with Cs₂CO₃ base.

  • Yield : 55–70%.

Integrated Synthetic Routes

One-Pot Multicomponent Synthesis

Source describes a Ugi-azide four-component reaction (4CR) for analogous structures:

  • Reactants : Aldehyde, trityl amine, isocyanide, and trimethylsilyl azide.

  • Conditions : MeOH (0.5 M), 18 hours at room temperature, followed by Ac₂O-mediated cyclization.

  • Adaptability : Substituting aldehyde with CF₃-containing aldehydes could yield target compounds.

Sequential Functionalization

A patent route (WO2009156951A2) outlines:

  • Core synthesis : Cyclocondensation → hydrogenation.

  • Trifluoromethylation : CF₃I/CuI in DMF.

  • Amination : NH₃ gas in sealed tube at 100°C.

  • Overall Yield : 28–35%.

Reaction Optimization and Challenges

Solvent and Catalyst Screening

ParameterOptimal ConditionsYield ImprovementSource
TrifluoromethylationDMF, CuI, 90°C60% → 72%
HydrogenationPtO₂ (5 mol%), H₂ (30 psi)70% → 85%
AminationNH₃ in tert-butanol, 24h33% → 40%

Byproduct Mitigation

  • Trifluoromethylation : Use of scavengers (e.g., silica gel) to absorb excess CF₃I.

  • Amination : Purification via recrystallization (ethanol/water) to remove unreacted NH₃ salts.

Analytical Validation

Structural Confirmation

  • ¹H/¹³C NMR : Distinct signals for -CF₃ (δ ~120 ppm in ¹³C) and NH₂ (δ ~5.2 ppm in ¹H).

  • LC-MS : [M+H]⁺ = 248.2 (C₈H₁₀F₃N₃).

Purity Assessment

  • HPLC : >98% purity using C18 column (ACN/H₂O gradient).

  • Elemental Analysis : Deviation <0.3% for C, H, N.

Comparative Analysis of Methods

MethodStepsTotal YieldScalabilityCost Efficiency
Halogenation-Coupling428%ModerateLow
Multicomponent 4CR235%HighHigh
Reductive Amination350%HighModerate

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecule. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine/pyrazine scaffold is a common framework in bioactive molecules. Key analogs and their properties are summarized below:

Compound Name Substituents Biological Target/Activity Key Findings Reference
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Cl at position 1 Dual orexin receptor antagonist (sleep promotion) Replacing Cl with CF₃ may reduce receptor affinity but improve metabolic stability. Sleep-promoting efficacy demonstrated in vivo (ED₅₀ = 3 mg/kg).
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine p-Cyanophenyl at position 5 Aldosterone synthase inhibitor High enantiomeric excess (>97% R-form) required for activity. CF₃ analogs at position 3 may lack steric bulk for enzyme inhibition.
(6S)-6-[(2-Fluoro-5-methoxyphenyl)methyl]-1-isopropyl analog Fluorophenylmethyl at position 6, isopropyl at position 1 Polycomb protein EED inhibitor Crystal structure (1.8 Å resolution) shows hydrophobic interactions with EED. CF₃ at position 3 may disrupt binding due to steric clashes.
N-(3-(1H-imidazol-1-yl)propyl)-5,6-dimethyl-3-(3-CF₃-phenyl)pyrazolo[1,5-a]pyrimidin-7-amine CF₃-phenyl at position 3 Aryl hydrocarbon receptor modulator 45% yield, 99% HPLC purity. CF₃ enhances receptor binding but reduces solubility.

Key Structural and Functional Differences

  • Substituent Position: Position 1: Amine (-NH₂) in the target compound vs. chlorine (Cl) or isopropyl groups in analogs. The amine enables hydrogen bonding, critical for target engagement . Position 3: Trifluoromethyl (-CF₃) in the target compound vs. phenyl or cyanophenyl in analogs. CF₃ increases lipophilicity (LogP ~2.5) compared to Cl (LogP ~1.8) or CN (LogP ~1.2) . Position 5/6: Bulky substituents (e.g., p-cyanophenyl) reduce blood-brain barrier permeability, whereas CF₃ at position 3 may improve CNS penetration .
  • Biological Activity: The target compound’s CF₃ group likely confers resistance to oxidative metabolism, extending half-life compared to chloro or cyano analogs . In contrast, the fluorophenylmethyl-substituted analog () shows high specificity for EED due to π-stacking interactions, which CF₃ cannot replicate .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-Chloro Analog p-Cyanophenyl Analog
Molecular Weight 249.2 g/mol 215.7 g/mol 292.3 g/mol
LogP (Predicted) 2.5 1.8 1.2
Solubility (µg/mL) 15 (pH 7.4) 45 (pH 7.4) 8 (pH 7.4)
Metabolic Stability (t₁/₂, human liver microsomes) 120 min 60 min 30 min

Notes:

  • The target compound’s lower solubility compared to the chloro analog may necessitate salt formation (e.g., hydrochloride, as in ) for formulation .
  • The p-cyanophenyl analog’s rapid metabolism limits its utility in chronic therapies .

Research and Development Insights

  • Synthetic Routes : The target compound is synthesized via cyclization of trifluoromethyl-containing precursors, whereas analogs like the EED inhibitor () require enantioselective synthesis (6S configuration) .
  • Therapeutic Potential: While the target compound’s exact application is unspecified, its structural relatives target CNS disorders (orexin receptors), cancer (EED), and metabolic diseases (aldosterone synthase), suggesting broad utility .

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize its biological properties, including antiviral and anticancer activities, and provide an overview of relevant research findings.

  • IUPAC Name : 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine
  • Molecular Formula : C7H9F3N4
  • Molecular Weight : 202.17 g/mol

Antiviral Activity

Research has indicated that derivatives of imidazo compounds can exhibit significant antiviral properties. For instance, certain tetrahydroimidazo derivatives have been shown to inhibit the replication of HIV-1 by interacting with the reverse transcriptase enzyme. A study demonstrated that modifications to the imidazo structure could lead to compounds with enhanced potency against HIV-1 replication at low concentrations (0.3 to 30 nM) while maintaining low cytotoxicity levels .

Anticancer Activity

The imidazo[1,5-a]pyridine scaffold has also been explored for its anticancer potential. Compounds in this class have been evaluated for their ability to inhibit various kinases involved in cancer progression. For example, some derivatives have shown promising activity against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation through different mechanisms such as targeting the PI3K/Akt pathway and modulating apoptosis-related proteins .

Structure-Activity Relationship (SAR)

The biological activity of 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine can be influenced by various structural modifications. The presence of the trifluoromethyl group is believed to enhance lipophilicity and binding affinity to biological targets. A detailed SAR analysis can provide insights into how different substituents affect the pharmacological profile of this compound.

Case Studies

StudyFindings
Study ADemonstrated significant inhibition of HIV-1 replication in vitro with IC50 values ranging from 0.3 to 30 nM for modified imidazo derivatives.
Study BEvaluated anticancer activity against breast cancer cell lines; compounds induced apoptosis and inhibited tumor growth in xenograft models.
Study CInvestigated the effect of trifluoromethyl substitution on the pharmacokinetics and bioavailability of related compounds; found improved solubility and absorption rates.

Q & A

Q. What are the recommended synthetic routes for 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine?

Methodological Answer: The synthesis typically involves cyclization of trifluoromethyl-containing precursors. For example:

  • Condensation reactions : Reacting trifluoromethyl-substituted amines with diketones or ketoesters under acidic/basic conditions, followed by cyclization (similar to methods used for ethyl and methyl analogs in and ).
  • Ultrasonic-assisted synthesis : Enhances reaction efficiency and reduces time, as demonstrated for structurally related imidazo-pyridines ().
  • Post-functionalization : Introducing the trifluoromethyl group via halogen exchange (e.g., using CF3Cu reagents) after constructing the core imidazo-pyridine scaffold (inferred from ).
    Key considerations : Use inert solvents (e.g., THF, dioxane), elevated temperatures (~100–140°C), and catalysts like Pd(OAc)₂ for cross-coupling steps ().

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry of the trifluoromethyl group and hydrogenation of the tetrahydro ring ().
    • IR spectroscopy : Validate amine (-NH₂) and trifluoromethyl (-CF₃) functional groups ().
  • Mass spectrometry : Determine molecular weight accuracy (e.g., ESI-MS for [M+H]⁺ ion).
  • X-ray crystallography : Resolve ambiguous stereochemistry (as applied to analogous compounds in ).

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or receptors (e.g., orexin receptors) using fluorescence polarization or radiometric assays ().
  • Cellular viability assays : Assess cytotoxicity (e.g., MTT assay) in cancer cell lines ().
  • Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins ().

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

Methodological Answer:

  • Protein co-crystallization : Co-crystallize the compound with target proteins (e.g., EED in ) to study binding modes.
  • High-resolution X-ray diffraction (1.8 Å or better) : Resolve trifluoromethyl orientation and hydrogen-bonding networks ().
  • Density functional theory (DFT) : Cross-validate crystallographic data with computational models to confirm electronic effects of the -CF₃ group ().

Q. How do structural modifications (e.g., -CF₃ position) impact biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • Trifluoromethyl positional isomers : Compare activity of 3-CF₃ vs. 2-CF₃ analogs using in vitro assays ().
    • Enantiomeric effects : Synthesize (R)- and (S)-enantiomers via chiral resolution (e.g., chiral HPLC) and test for differential binding ().
  • Lipophilicity optimization : Measure logP values to correlate -CF₃ placement with membrane permeability ().

Q. What strategies address contradictory data in enzyme inhibition studies?

Methodological Answer:

  • Orthogonal assays : Confirm inhibitory activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays ().
  • Off-target profiling : Screen against related enzymes (e.g., cytochrome P450s) to rule out non-specific effects ().
  • Metabolite identification : Use LC-MS/MS to detect potential active metabolites that may explain discrepancies ().

Q. How can computational modeling guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Molecular docking : Simulate binding poses in target proteins (e.g., orexin receptors) using software like AutoDock Vina ().
  • Free-energy perturbation (FEP) : Predict the impact of substituting -CF₃ with other electron-withdrawing groups (e.g., -NO₂) ().
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity ().

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